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Compound of Interest

Compound Name:
Tributylmethylammonium

Bis(trifluoromethanesulfonyl)imide

CAS No.: 405514-94-5

Cat. No.: B1437226 Get Quote

Editorial Note on Identity & Scope: This guide addresses CAS 405514-94-5, chemically

identified as Tributylmethylammonium bis(trifluoromethylsulfonyl)imide (also abbreviated as

[N1444][NTf2] or [N1,4,4,4][TFSI]).

Critical Distinction: Unlike traditional Active Pharmaceutical Ingredients (APIs), this compound

is a Room Temperature Ionic Liquid (RTIL). In the context of drug development, it is not a

therapeutic agent itself but a high-performance process enabler. It serves as a "Green Solvent"

for complex organic synthesis (replacing volatile organic compounds), a stabilizing electrolyte

for electrochemical API sensing, and a reaction medium for enzymatic catalysis in non-aqueous

environments.

Strategic Value: For the pharmaceutical researcher, mastering the properties of [N1444][NTf2]

unlocks:

Enhanced Reaction Kinetics: Ability to solubilize polar intermediates in hydrophobic

environments.

Electrochemical Sensing: Development of highly sensitive sensors for drug quantification

due to its wide electrochemical window (~5.7 V).

Green Chemistry Compliance: Negligible vapor pressure reduces solvent emission

compliance costs.
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Part 2: Physicochemical Profile & Mechanistic
Insights
The utility of [N1444][NTf2] is dictated by the interaction between its bulky, asymmetrical

ammonium cation and the charge-delocalized imide anion.

Core Physicochemical Data
Property Value / Range Condition Relevance to

Pharma R&D

Physical State Liquid 25°C (RT) Easy handling in flow
chemistry.

Melting Point 19°C – 27°C -
Low MP prevents
solidification in cooled
reactors.

Density 1.276 g/cm³ 25°C
Phase separation
efficiency in liquid-
liquid extraction.

Viscosity ~45.5 cP 25°C
Moderate viscosity;
may require heating
for microfluidics.

Conductivity 4.33 mS/cm 25°C
High ionic mobility for
electrochemical
sensors.

Electrochem. Window ~5.7 V vs. Li/Li⁺

Allows
oxidation/reduction of
drugs without solvent
breakdown.

Hydrophobicity Hydrophobic -
Forms biphasic
systems with water;
ideal for extraction.

Water Content < 500 ppm Dried
Hygroscopic; water
acts as an impurity
that alters viscosity.

Mechanistic Causality (The "Why")
Liquid at Room Temperature: The Tributylmethylammonium ([N1444]⁺) cation is

asymmetrical and bulky. This steric bulk prevents the efficient packing of ions into a

crystal lattice. Combined with the Bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion, which

has a diffuse negative charge delocalized over the S-N-S core and electron-withdrawing

CF₃ groups, the lattice energy is significantly reduced, resulting in a low melting point.
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Hydrophobicity: The [NTf2]⁻ anion is fluorinated, rendering the overall salt hydrophobic

despite being ionic. This property is exploited in Liquid-Liquid Extraction (LLE), where the

IL can extract APIs from aqueous phases without forming an emulsion.

Thermal Stability: The absence of acidic protons and the strength of the C-F bonds in the

anion confer stability up to >350°C, allowing high-temperature synthesis that would

degrade conventional solvents like DCM or THF.

Part 3: Experimental Protocols (Self-Validating
Systems)
To ensure reproducibility in synthesis or sensing applications, the quality of the IL must be

verified.

Protocol A: Water Content Determination (Karl Fischer
Titration)
Water is a critical impurity that exponentially decreases viscosity and narrows the

electrochemical window.

Setup: Use a Coulometric Karl Fischer titrator (e.g., Metrohm or Mettler Toledo) inside a

glovebox or with a septum-sealed cell to prevent atmospheric moisture ingress.

Anolyte Selection: Use an anolyte specific for oils or hydrophobic samples (e.g.,

Hydranal-Coulomat AG-H) to ensure miscibility.

Validation (System Check): Inject a 1.0% water standard. Recovery must be 98-102%.

Measurement: Inject 0.5–1.0 g of [N1444][NTf2] via syringe.

Criteria: High-purity grade for electrochemistry requires <50 ppm water. Synthetic grade

allows <500 ppm.

Protocol B: Electrochemical Stability Window (Cyclic
Voltammetry)
Essential for validating the IL as a blank electrolyte for drug sensing.

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
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Counter/Reference: Pt wire counter electrode; Ag/Ag⁺ (in IL) or pseudo-Ag wire

reference.

Sample Prep: Sparge [N1444][NTf2] with dry Argon for 15 mins to remove dissolved O₂.

Scan Parameters:

Scan Rate: 10 mV/s (quasi-steady state).

Range: -3.0 V to +3.0 V (expand gradually).

Analysis: The "Window" is defined by the voltage limits where current density exceeds a

threshold (typically 0.5 mA/cm²).

Pass Criteria: No significant redox peaks within the -2.5V to +2.5V range.

Part 4: Visualization & Workflows
Figure 1: Structure-Property Relationship
This diagram illustrates how the molecular structure of CAS 405514-94-5 dictates its

macroscopic properties useful in R&D.
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Caption: Interplay between the [N1444] cation and [NTf2] anion governing phase behavior and

stability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1437226?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Pharmaceutical Application Workflow (Green
Synthesis)
A workflow for using [N1444][NTf2] as a recyclable solvent for API synthesis.
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Caption: Closed-loop synthesis workflow utilizing the biphasic nature of [N1444][NTf2] for

catalyst recycling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in

science and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com
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